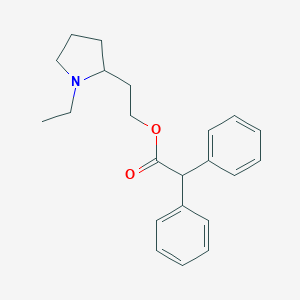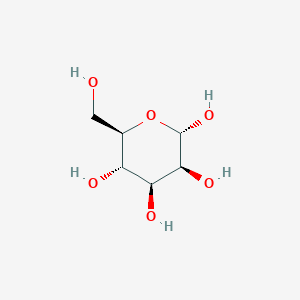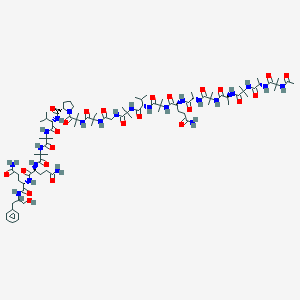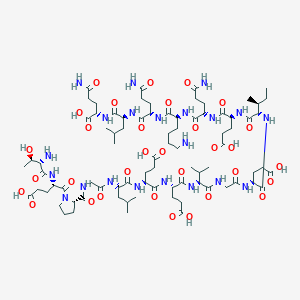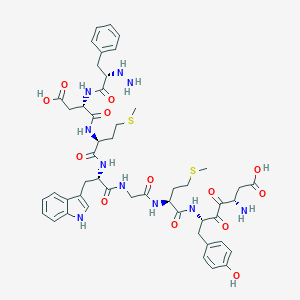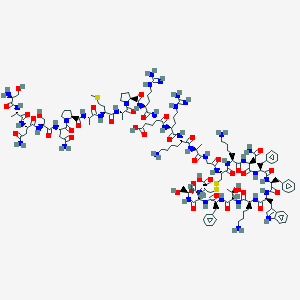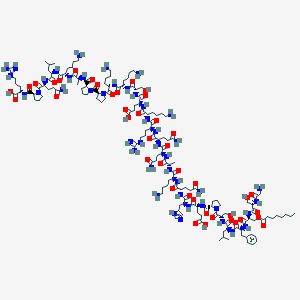
Ghrelin (rat)
Vue d'ensemble
Description
Ghrelin is an octanoylated peptide, crucial for energy homeostasis, growth hormone release, and a myriad of metabolic functions. Though primarily produced in the gastric oxyntic mucosa, there's evidence suggesting potential synthesis in the central nervous system, which remains debated (Cabral et al., 2017).
Synthesis Analysis
The synthesis of ghrelin involves octanoylation, a post-translational modification crucial for its activity. This process is essential for ghrelin's ability to bind to its receptor, GHSR-1a, and exert its physiological effects, including growth hormone secretion and appetite stimulation. The precise mechanisms and sites of ghrelin synthesis, including potential central production, remain areas of active investigation and debate (Cabral et al., 2017).
Molecular Structure Analysis
Ghrelin's structure is unique due to the octanoyl group attached to the serine residue, a modification critical for its biological activity. This structure interacts with the GHSR-1a receptor, triggering a cascade of physiological effects. The diversity in ghrelin's molecular forms, including acylated and des-acyl ghrelin, contributes to its multifunctional role in regulating energy balance and metabolic processes (Korbonits et al., 2004).
Chemical Reactions and Properties
Ghrelin undergoes specific chemical modifications that are pivotal for its action. The octanoylation of ghrelin is not only critical for its binding to the GHSR-1a but also for its ability to cross the blood-brain barrier, suggesting a significant role in central as well as peripheral actions. These chemical properties underline ghrelin's involvement in a wide range of physiological functions, from growth hormone release to energy homeostasis (Korbonits et al., 2004).
Physical Properties Analysis
The physical properties of ghrelin, including its stability and solubility, are influenced by its acylation status. Acyl ghrelin is less stable but more biologically active than its des-acyl counterpart, affecting its interaction with receptors and physiological roles. Understanding these properties is crucial for developing ghrelin-based therapeutic strategies (Korbonits et al., 2004).
Chemical Properties Analysis
Ghrelin's chemical properties, particularly its octanoylation, are essential for its biological activity and interaction with the GHSR-1a receptor. This interaction is central to ghrelin's role in stimulating growth hormone release, regulating appetite, and influencing energy metabolism. The complexity of ghrelin's chemical properties highlights its significance in metabolic regulation and potential therapeutic applications (Korbonits et al., 2004).
Applications De Recherche Scientifique
Regulation of Feeding and Body Weight : Ghrelin stimulates feeding and increases body weight gain in rats, potentially playing a role in growth regulation (Nakazato et al., 2001).
Effect on Insulin Secretion : It has been found that ghrelin stimulates insulin secretion in rat pancreatic islets, suggesting a role in regulating islet function (Date et al., 2002).
Influence on Food Intake and Body Weight : Chronic central administration of ghrelin significantly increases food intake and body weight in rats, identifying it as an orexigenic peptide (Kamegai et al., 2001).
Impact on Behavior and Memory : Ghrelin increases anxiety-like behavior and memory retention in rats, indicating potential influences on hippocampal processes (Carlini et al., 2002).
Gastric Function : It may play a physiological role in the vagal control of gastric function in rats, stimulating gastric acid secretion and motility (Masuda et al., 2000).
Regeneration of Beta Cells : Early treatment with ghrelin can regenerate beta cells in an animal model of diabetes mellitus, potentially preventing diabetes development (Irako et al., 2006).
Growth Hormone Release : Ghrelin stimulates growth hormone release from the anterior pituitary through the growth hormone secretagogue receptor (GHS-R) in rats and humans (Date et al., 2000).
Energy Balance Regulation : Ghrelin administration caused weight gain by reducing fat utilization in mice and rats, suggesting an involvement in energy balance regulation (Tschöp et al., 2000).
Interaction with Neuropeptide Y/Y1 Receptor Pathway : Ghrelin antagonizes leptin action through the activation of hypothalamic neuropeptide Y/Y1 receptor pathway, being an orexigenic peptide (Shintani et al., 2001).
Therapeutic Potential : Due to its role in promoting food intake and decreasing energy expenditure, ghrelin is a potential therapeutic target for conditions like obesity, anorexia, and cachexia (Asakawa et al., 2001).
Propriétés
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C147H245N45O42/c1-8-9-10-11-15-45-118(205)234-78-106(188-135(222)103(75-193)168-115(200)73-153)137(224)184-101(71-84-32-13-12-14-33-84)133(220)183-100(70-81(4)5)132(219)187-105(77-195)143(230)190-66-29-42-108(190)139(226)178-95(51-57-117(203)204)129(216)185-102(72-85-74-162-79-165-85)134(221)177-93(48-54-113(156)198)128(215)171-86(34-16-21-58-148)121(208)166-82(6)119(206)170-91(46-52-111(154)196)126(213)175-92(47-53-112(155)197)127(214)173-90(39-26-63-163-146(158)159)123(210)172-88(36-18-23-60-150)122(209)176-94(50-56-116(201)202)130(217)186-104(76-194)136(223)174-89(37-19-24-61-151)124(211)179-96(38-20-25-62-152)141(228)192-68-31-44-110(192)144(231)191-67-30-41-107(191)138(225)167-83(7)120(207)169-87(35-17-22-59-149)125(212)182-99(69-80(2)3)131(218)180-97(49-55-114(157)199)142(229)189-65-28-43-109(189)140(227)181-98(145(232)233)40-27-64-164-147(160)161/h12-14,32-33,74,79-83,86-110,193-195H,8-11,15-31,34-73,75-78,148-153H2,1-7H3,(H2,154,196)(H2,155,197)(H2,156,198)(H2,157,199)(H,162,165)(H,166,208)(H,167,225)(H,168,200)(H,169,207)(H,170,206)(H,171,215)(H,172,210)(H,173,214)(H,174,223)(H,175,213)(H,176,209)(H,177,221)(H,178,226)(H,179,211)(H,180,218)(H,181,227)(H,182,212)(H,183,220)(H,184,224)(H,185,216)(H,186,217)(H,187,219)(H,188,222)(H,201,202)(H,203,204)(H,232,233)(H4,158,159,163)(H4,160,161,164)/t82-,83-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVAOOKCCUBGSMI-MXAPAKLGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C147H245N45O42 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ghrelin (rat) | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



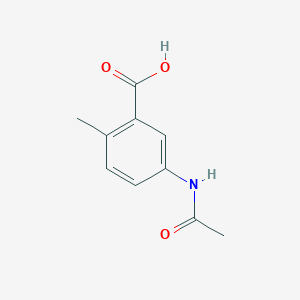
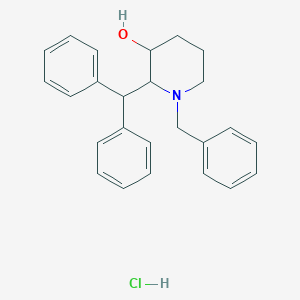
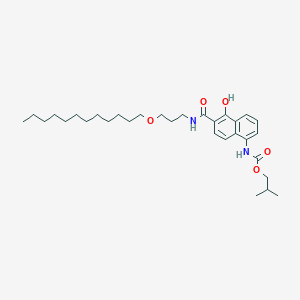
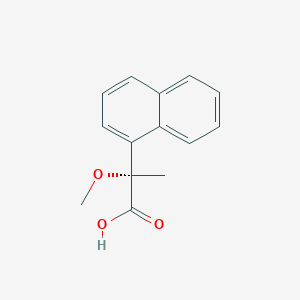
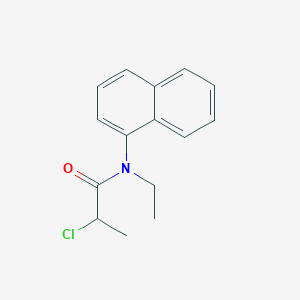
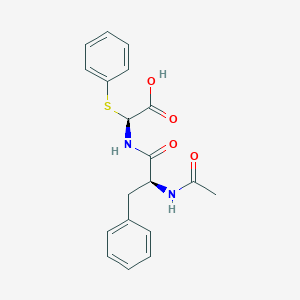
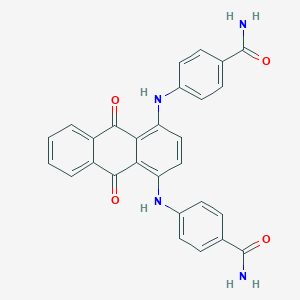
![[Hydroxy(methanesulfonyloxy)iodo]benzene](/img/structure/B13074.png)
